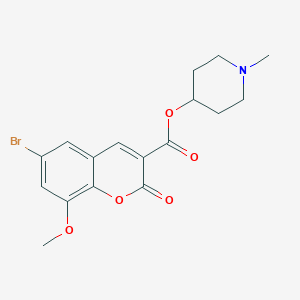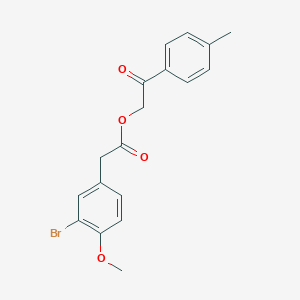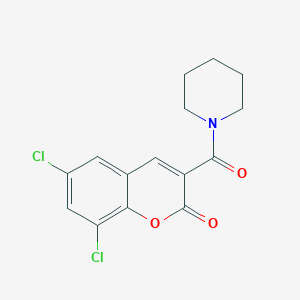
2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate, also known as NCO-01, is a chemical compound with potential therapeutic applications. It belongs to the class of oxo-chromene derivatives, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of several signaling pathways involved in cancer and inflammation. 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate also inhibits the activity of Akt, a serine/threonine kinase that promotes cell survival and proliferation.
Biochemical and Physiological Effects:
2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. It also exhibits anti-angiogenic activity by inhibiting the formation of new blood vessels, which is important for the growth and spread of cancer. 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in inflammation and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is its relatively simple synthesis method, which makes it easily accessible for research purposes. It also exhibits potent anti-cancer and anti-inflammatory activities, which make it a promising candidate for further development as a therapeutic agent. However, the limitations of 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate include its low solubility in water, which may affect its bioavailability and limit its use in vivo. Further studies are needed to address these limitations.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate. One direction is to optimize its synthesis method to improve its yield and solubility. Another direction is to investigate its pharmacokinetic and pharmacodynamic properties in vivo to determine its potential as a therapeutic agent. Further studies are also needed to elucidate its mechanism of action and identify its molecular targets. Additionally, the combination of 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate with other anti-cancer or anti-inflammatory agents may enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate involves the reaction of 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid with 2-naphthylglycine ethyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with ethyl chloroformate to obtain 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate. The overall yield of this synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Eigenschaften
Produktname |
2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate |
|---|---|
Molekularformel |
C22H12Br2O5 |
Molekulargewicht |
516.1 g/mol |
IUPAC-Name |
(2-naphthalen-2-yl-2-oxoethyl) 6,8-dibromo-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C22H12Br2O5/c23-16-8-15-9-17(22(27)29-20(15)18(24)10-16)21(26)28-11-19(25)14-6-5-12-3-1-2-4-13(12)7-14/h1-10H,11H2 |
InChI-Schlüssel |
SRVGNCPXVQYWDS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[(2,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288736.png)
![6-bromo-3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B288739.png)





![(3,4-Dimethoxyphenyl)[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B288755.png)